molecular formula C18H18N2O2S B2426063 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione CAS No. 866346-42-1

4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2426063
CAS No.: 866346-42-1
M. Wt: 326.41
InChI Key: NAPVJQVSEVZSID-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione is a heterocyclic compound that features an imidazole ring substituted with dimethoxyphenyl and methylphenyl groups

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the function of target proteins. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-1H-imidazole-2-thione: Lacks the 4-methylphenyl group.

    3-(4-Methylphenyl)-1H-imidazole-2-thione: Lacks the 3,4-dimethoxyphenyl group.

    5-Phenyl-3-(4-methylphenyl)-1H-imidazole-2-thione: Lacks the dimethoxy substitution.

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione is unique due to the presence of both the dimethoxyphenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-4-7-14(8-5-12)20-11-15(19-18(20)23)13-6-9-16(21-2)17(10-13)22-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVJQVSEVZSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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